Methyl 2-(1,1-dioxido-1,2,6-thiadiazinan-2-yl)acetate
CAS No.:
Cat. No.: VC13900707
Molecular Formula: C6H12N2O4S
Molecular Weight: 208.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H12N2O4S |
|---|---|
| Molecular Weight | 208.24 g/mol |
| IUPAC Name | methyl 2-(1,1-dioxo-1,2,6-thiadiazinan-2-yl)acetate |
| Standard InChI | InChI=1S/C6H12N2O4S/c1-12-6(9)5-8-4-2-3-7-13(8,10)11/h7H,2-5H2,1H3 |
| Standard InChI Key | PRAIDXPBJPQTDO-UHFFFAOYSA-N |
| SMILES | COC(=O)CN1CCCNS1(=O)=O |
| Canonical SMILES | COC(=O)CN1CCCNS1(=O)=O |
Introduction
Structural and Chemical Characterization
Molecular Architecture
The compound’s IUPAC name, methyl 2-(1,1-dioxo-1,2,6-thiadiazinan-2-yl)acetate, reflects its core structure: a six-membered thiadiazinane ring with two nitrogen atoms and one sulfur atom. The sulfur atom is oxidized to a sulfone group (), while the ester moiety () is attached via a methylene bridge . The canonical SMILES representation () and InChIKey () provide unambiguous identifiers for computational studies .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 208.24 g/mol |
| SMILES | COC(=O)CN1CCCNS1(=O)=O |
| InChIKey | PRAIDXPBJPQTDO-UHFFFAOYSA-N |
| PubChem CID | 127002020 |
Synthetic Methodologies
Three-Component SuFEx Reaction
A scalable route to 1,2,4-thiadiazinane 1,1-dioxides involves a sulfur(VI) fluoride exchange (SuFEx) reaction, as demonstrated by Khumalo et al. . While this method specifically targets 1,2,4-thiadiazinanes, it offers insights into strategies applicable to 1,2,6 isomers. The reaction employs ethenesulfonyl fluorides, amines, and formaldehyde under microwave irradiation or thermal conditions, yielding thiadiazinanes in 50–75% yields after column chromatography . Adapting this protocol could involve substituting linear amines with cyclic variants to construct the 1,2,6-thiadiazinane scaffold.
Multi-Step Synthesis from Isoquinoline Derivatives
A related compound, 6-[(4R)-4-methyl-1,1-dioxido-1,2,6-thiadiazinan-2-yl]isoquinoline-1-carbonitrile (PF-06260414), was synthesized via a six-step sequence involving bromination, oxidation, and nucleophilic substitution . While this pathway targets a more complex structure, key intermediates like 6-bromoisoquinoline and its oxide highlight the feasibility of introducing thiadiazinane rings via SN2 reactions with sulfonamide nucleophiles .
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Bromination | , DCM, 40°C | 35% |
| Sulfonamide Formation | DBU, DCM, 50°C | 60% |
| Cyclization | Microwave, 90°C, 5 min | 70% |
Applications in Drug Discovery and Development
Fragment-Based Drug Design (FBDD)
The compound’s molecular weight (208.24 g/mol) and polar surface area (89.6 Ų) align with guidelines for fragment libraries in FBDD . Its rigid thiadiazinane core and hydrogen-bonding motifs make it a promising starting point for optimizing pharmacokinetic properties.
Prodrug Development
The methyl ester group serves as a prodrug motif, amenable to enzymatic hydrolysis in vivo to release carboxylic acid derivatives. This strategy could enhance the bioavailability of thiadiazinane-based therapeutics .
Future Research Directions
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Synthetic Optimization: Developing enantioselective routes to access chiral 1,2,6-thiadiazinanes.
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Target Identification: Screening against kinase, protease, and GPCR panels to uncover novel bioactivities.
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Toxicological Profiling: Establishing LD values and metabolic stability in preclinical models.
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